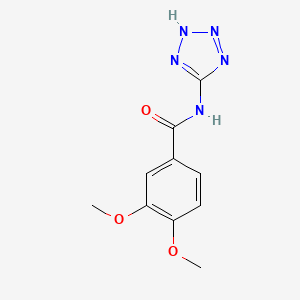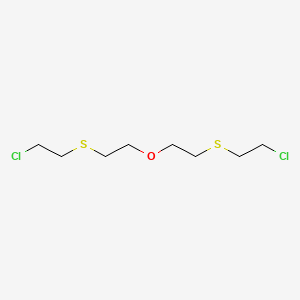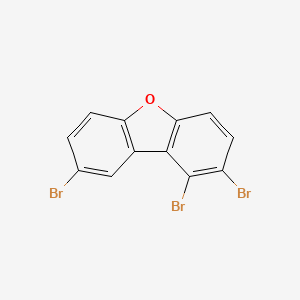
1,2,8-Tribromodibenzofuran
Übersicht
Beschreibung
1,2,8-Tribromodibenzofuran is a polybrominated dibenzofuran, a class of organic compounds characterized by the presence of bromine atoms attached to a dibenzofuran moiety. These compounds are known for their environmental persistence and potential toxicological effects. This compound, in particular, has been studied for its environmental impact and biological activities .
Vorbereitungsmethoden
The synthesis of 1,2,8-Tribromodibenzofuran typically involves the bromination of dibenzofuran. This can be achieved through various methods, including:
Direct Bromination: Dibenzofuran is treated with bromine in the presence of a catalyst such as iron or aluminum bromide.
Electrophilic Aromatic Substitution: This method involves the use of bromine and a Lewis acid catalyst to facilitate the substitution of hydrogen atoms on the aromatic ring with bromine atoms.
Analyse Chemischer Reaktionen
1,2,8-Tribromodibenzofuran undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
1,2,8-Tribromodibenzofuran has been studied extensively for its environmental and biological effects. Some of its applications in scientific research include:
Environmental Toxicology: Research has shown that this compound can act as an environmental pollutant, affecting the neurodevelopment of exposed organisms.
Biological Studies: Studies have investigated the compound’s impact on cognitive and motor functions in animal models, particularly in the context of developmental exposure.
Chemical Research: The compound is used as a model substance to study the behavior of polybrominated dibenzofurans in various chemical reactions and environmental conditions.
Wirkmechanismus
The toxicological effects of 1,2,8-Tribromodibenzofuran are primarily mediated through its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates transcription in the xenobiotic response element (XRE) promoter region, leading to the expression of genes involved in xenobiotic metabolism . This mechanism is similar to that of other halogenated dibenzofurans and dioxins.
Vergleich Mit ähnlichen Verbindungen
1,2,8-Tribromodibenzofuran is part of a broader class of polybrominated dibenzofurans, which include compounds such as:
2-Chloro-3,7,8-Tribromodibenzofuran: Known for its environmental toxicity and developmental effects.
1,2,3,7,8-Pentabromodibenzofuran: Studied for its impact on neurodevelopment and environmental persistence.
2,3,7,8-Tetrabromodibenzofuran: Noted for its high toxicity and potential as an environmental pollutant.
Compared to these compounds, this compound is unique in its specific bromination pattern, which influences its chemical reactivity and biological effects.
Eigenschaften
IUPAC Name |
1,2,8-tribromodibenzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Br3O/c13-6-1-3-9-7(5-6)11-10(16-9)4-2-8(14)12(11)15/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKAHTKRUKHSDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C3=C(O2)C=CC(=C3Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Br3O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701005058 | |
| Record name | 1,2,8-Tribromodibenzo[b,d]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701005058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.88 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84761-81-9 | |
| Record name | Dibenzofuran, 1,2,8-tribromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084761819 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,8-Tribromodibenzo[b,d]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701005058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


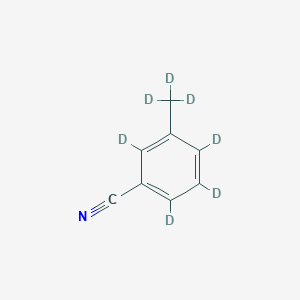


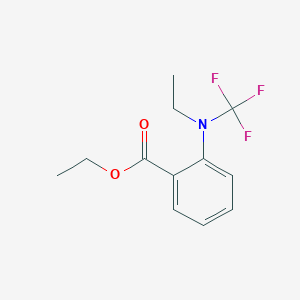
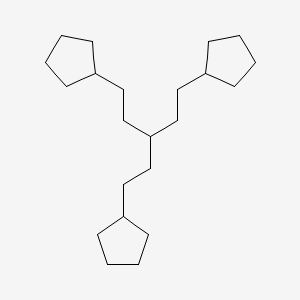
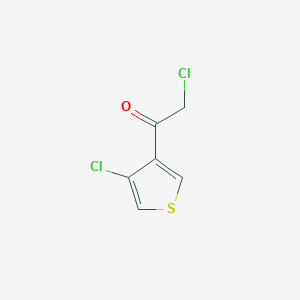


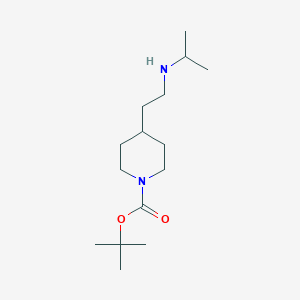
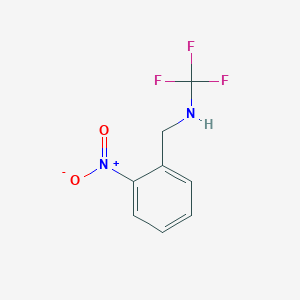
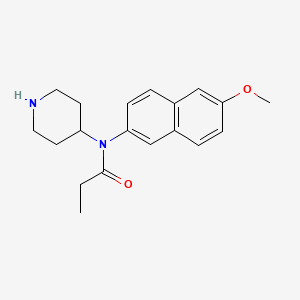
![2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]Cyclopentanone](/img/structure/B13951613.png)
